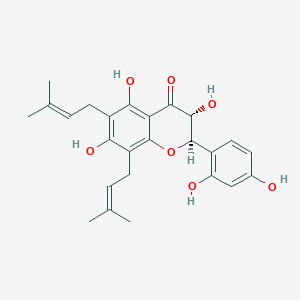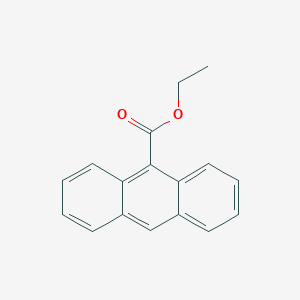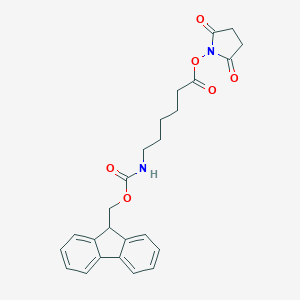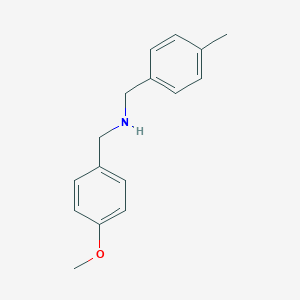![molecular formula C25H26O3 B169433 Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate CAS No. 158937-30-5](/img/structure/B169433.png)
Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate
Übersicht
Beschreibung
“Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate” is a chemical compound with the molecular formula C25H26O3 and a molecular weight of 374.5 g/mol1. It is also known as "4’‘- (Pentyloxy)- [1,1’:4’,1’'-terphenyl]-4-carboxylic acid methyl ester"1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate”. However, benzoate esters are typically synthesized through the reaction of the corresponding carboxylic acid with an alcohol in the presence of a strong acid catalyst.Molecular Structure Analysis
The molecular structure of “Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate” consists of three phenyl rings connected by single bonds, with a pentoxy group attached to one of the phenyl rings and a methyl ester group attached to another1.
Chemical Reactions Analysis
Specific chemical reactions involving “Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate” are not available in the current data. However, as an ester, it could potentially undergo hydrolysis, transesterification, and other reactions typical of the ester functional group.Physical And Chemical Properties Analysis
“Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate” has a molecular weight of 374.5 g/mol1. Its XLogP3, a measure of the compound’s lipophilicity, is 6.81.Safety And Hazards
Specific safety and hazard information for “Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate” is not available in the current data. As with all chemicals, it should be handled with appropriate safety precautions.
Zukünftige Richtungen
The future directions for research on “Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate” are not specified in the available data. Its potential applications would depend on its physical and chemical properties, as well as the results of future studies.
Please note that this analysis is based on the available data and may not cover all aspects of the compound. For more detailed information, please refer to specific scientific literature or databases.
Eigenschaften
IUPAC Name |
methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O3/c1-3-4-5-18-28-24-16-14-22(15-17-24)20-8-6-19(7-9-20)21-10-12-23(13-11-21)25(26)27-2/h6-17H,3-5,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIFZDBKKVVCCII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














